molecular formula C9H9NO2 B263842 4-Hydroxy-4-(2-pyridinyl)-3-buten-2-one

4-Hydroxy-4-(2-pyridinyl)-3-buten-2-one

Cat. No. B263842
M. Wt: 163.17 g/mol
InChI Key: XECTXAVLTHXJRS-TWGQIWQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-4-(2-pyridinyl)-3-buten-2-one, also known as HPBB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This molecule belongs to the class of chalcones, which are natural compounds found in a variety of plants. HPBB has been studied for its ability to modulate various biological pathways, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 4-Hydroxy-4-(2-pyridinyl)-3-buten-2-one is complex and involves multiple pathways. One of the main mechanisms of action is the inhibition of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response. 4-Hydroxy-4-(2-pyridinyl)-3-buten-2-one has also been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and cellular defense mechanisms.
Biochemical and Physiological Effects:
4-Hydroxy-4-(2-pyridinyl)-3-buten-2-one has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory properties, it has been found to exhibit antioxidant activity and to protect against oxidative stress. It has also been shown to modulate the expression of genes involved in cell growth and apoptosis, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-Hydroxy-4-(2-pyridinyl)-3-buten-2-one is its ability to modulate multiple biological pathways, making it a potential candidate for the treatment of a variety of diseases. However, its complex mechanism of action also presents a challenge for researchers, as it can be difficult to isolate the specific effects of the compound. Additionally, the synthesis of 4-Hydroxy-4-(2-pyridinyl)-3-buten-2-one can be challenging and may require specialized equipment and expertise.

Future Directions

There are several future directions for research on 4-Hydroxy-4-(2-pyridinyl)-3-buten-2-one. One area of interest is the development of novel drug formulations that can enhance the bioavailability and efficacy of the compound. Additionally, further studies are needed to elucidate the specific mechanisms of action of 4-Hydroxy-4-(2-pyridinyl)-3-buten-2-one and to identify potential therapeutic targets. Finally, clinical trials are needed to evaluate the safety and efficacy of 4-Hydroxy-4-(2-pyridinyl)-3-buten-2-one in humans.

Synthesis Methods

The synthesis of 4-Hydroxy-4-(2-pyridinyl)-3-buten-2-one can be achieved through several methods, including the Claisen-Schmidt condensation reaction between 2-pyridinecarboxaldehyde and acetophenone in the presence of a base. Another method involves the reaction of 2-pyridinecarboxaldehyde with ethyl acetoacetate, followed by the addition of a base and subsequent dehydration.

Scientific Research Applications

4-Hydroxy-4-(2-pyridinyl)-3-buten-2-one has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective properties. In particular, 4-Hydroxy-4-(2-pyridinyl)-3-buten-2-one has been found to inhibit the activity of enzymes involved in inflammation, such as cyclooxygenase-2 and 5-lipoxygenase. This makes it a potential candidate for the treatment of chronic inflammatory diseases, such as arthritis and asthma.

properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

(Z)-4-hydroxy-4-pyridin-2-ylbut-3-en-2-one

InChI

InChI=1S/C9H9NO2/c1-7(11)6-9(12)8-4-2-3-5-10-8/h2-6,12H,1H3/b9-6-

InChI Key

XECTXAVLTHXJRS-TWGQIWQCSA-N

Isomeric SMILES

CC(=O)/C=C(/C1=CC=CC=N1)\O

SMILES

CC(=O)C=C(C1=CC=CC=N1)O

Canonical SMILES

CC(=O)C=C(C1=CC=CC=N1)O

Origin of Product

United States

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